Cas no 92645-06-2 (2-n-cbz-amino-cyclohexanol)

2-n-cbz-amino-cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- 2-n-cbz-amino-cyclohexanol
- Benzyl (2-hydroxycyclohexyl)carbamate
- benzyl N-(2-hydroxycyclohexyl)carbamate
- (+/-)-trans-2-(N-benzyloxycarbonyl)aminocyclohexanol
- (+-)-(trans-2-hydroxy-cyclohexyl)-carbamic acid benzyl ester
- (+-)-(trans-2-Hydroxy-cyclohexyl)-carbamidsaeure-benzylester
- Carbamic acid,(2-hydroxycyclohexyl)-,phenylmethyl ester
- N-Benzyloxycarbonyl-d.l-trans-2-amino-cyclohexanol
- rac-trans-2-(Cbz-amino)cyclohexanol
- rac-trans-2-[(benzyloxycarbonyl)amino]cyclohexanol
- SCHEMBL760437
- AKOS011651038
- CS-0258991
- DTXSID50563993
- 92645-06-2
- benzyl(2-hydroxycyclohexyl)carbamate
- Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate
- MFCD08061948
- EN300-7198753
- IDQLGJJPYSFXPM-UHFFFAOYSA-N
- (2-Hydroxycyclohexyl)carbaMic acid benzyl ester
- benzyl 2-hydroxycyclohexylcarbamate
- Carbamic acid, (2-hydroxycyclohexyl)-, phenylmethyl ester
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- MDL: MFCD08061948
- Inchi: InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)
- InChI Key: IDQLGJJPYSFXPM-UHFFFAOYSA-N
- SMILES: C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O
Computed Properties
- Exact Mass: 249.13600
- Monoisotopic Mass: 249.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 58.56000
- LogP: 2.60720
2-n-cbz-amino-cyclohexanol Security Information
2-n-cbz-amino-cyclohexanol Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-n-cbz-amino-cyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB481291-1 g |
Benzyl 2-hydroxycyclohexylcarbamate |
92645-06-2 | 1g |
€290.90 | 2023-04-20 | ||
Enamine | EN300-7198753-0.1g |
benzyl N-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 95% | 0.1g |
$52.0 | 2023-05-29 | |
Enamine | EN300-7198753-0.5g |
benzyl N-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 95% | 0.5g |
$118.0 | 2023-05-29 | |
Enamine | EN300-7198753-5.0g |
benzyl N-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 95% | 5g |
$450.0 | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329661-50mg |
Benzyl n-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 97% | 50mg |
¥813.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329661-1g |
Benzyl n-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 97% | 1g |
¥4050.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329661-2.5g |
Benzyl n-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 97% | 2.5g |
¥7074.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329661-100mg |
Benzyl n-(2-hydroxycyclohexyl)carbamate |
92645-06-2 | 97% | 100mg |
¥1216.00 | 2024-04-25 | |
Aaron | AR006GFE-100mg |
Carbamic acid, (2-hydroxycyclohexyl)-, phenylmethyl ester |
92645-06-2 | 95% | 100mg |
$97.00 | 2025-04-03 | |
Aaron | AR006GFE-1g |
Carbamic acid, (2-hydroxycyclohexyl)-, phenylmethyl ester |
92645-06-2 | 95% | 1g |
$232.00 | 2025-02-14 |
2-n-cbz-amino-cyclohexanol Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 2-n-cbz-amino-cyclohexanol
2-n-Cbz-amino-cyclohexanol: A Comprehensive Overview
2-n-Cbz-amino-cyclohexanol (CAS No. 92645-06-2) is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules and bioactive agents. This compound, also known as cyclohexanol with a Cbz-protected amino group, has garnered attention due to its versatile applications in drug discovery, materials science, and advanced organic synthesis techniques. The Cbz (carbobenzyloxy) protecting group plays a pivotal role in stabilizing the amino functionality during multi-step synthetic processes, making it a valuable intermediate in various chemical reactions.
The structure of 2-n-Cbz-amino-cyclohexanol consists of a cyclohexane ring with a hydroxyl group at position 1 and a Cbz-protected amino group at position 2. This spatial arrangement provides the molecule with unique steric and electronic properties, which are exploited in diverse chemical transformations. Recent studies have highlighted its utility in the synthesis of bioactive compounds, such as peptide analogs and natural product mimics, where precise control over stereochemistry is essential.
One of the most notable advancements involving 2-n-Cbz-amino-cyclohexanol is its role in the development of enantioselective catalysts. Researchers have employed this compound as a chiral ligand precursor in asymmetric catalysis, demonstrating exceptional enantioselectivity in reactions such as aldol additions and Michael additions. These findings underscore its potential in advancing green chemistry practices by enabling more efficient and sustainable synthetic routes.
In the realm of materials science, 2-n-Cbz-amino-cyclohexanol has been utilized as a building block for constructing advanced polymers and supramolecular assemblies. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for designing materials with tailored mechanical and electronic properties. Recent breakthroughs include its incorporation into self-healing polymers and stimuli-responsive materials, which hold promise for applications in biomedical devices and smart textiles.
The synthesis of 2-n-Cbz-amino-cyclohexanol typically involves a multi-step process that begins with the hydroxylation of cyclohexene to form cyclohexanol. Subsequent amino group introduction is achieved through reductive amination or other amine-forming reactions, followed by protection with the Cbz group using standard protocols. This sequence ensures high purity and functional group compatibility, which are critical for downstream applications.
Recent research has also explored the use of 2-n-Cbz-amino-cyclohexanol in click chemistry, where its ability to undergo rapid and selective cycloadditions has facilitated the construction of complex molecular architectures. This approach has been particularly valuable in drug discovery, where rapid assembly of diverse compound libraries is essential for identifying novel therapeutic agents.
In conclusion, 2-n-Cbz-amino-cyclohexanol (CAS No. 92645-06-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of structural features and functional versatility continues to drive innovation across multiple disciplines. As researchers uncover new applications and optimize synthetic methodologies, this compound is poised to play an even greater role in shaping the future of chemical science.
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